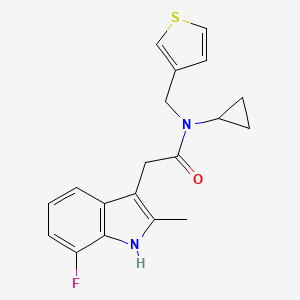

N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzofuran and carboxamide derivatives involves several steps, including esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction. For instance, a practical method for synthesizing an orally active CCR5 antagonist demonstrates a complex synthesis route starting from esterification followed by intramolecular reactions and concluding with hydrolysis and amidation steps (Ikemoto et al., 2005). These methodologies provide insights into potential synthesis pathways for N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide.

Molecular Structure Analysis

Molecular structural analysis is crucial for understanding the physical and chemical properties of a compound. X-ray diffraction and density functional theory (DFT) calculations are commonly used to analyze the molecular structure. For example, the structure of a novel benzamide was analyzed using X-ray diffraction and DFT, revealing detailed geometrical parameters and electronic properties (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of benzofuran and carboxamide derivatives can be complex, involving interactions with various reagents and conditions to form new compounds or exhibit specific behaviors. For instance, the synthesis of benzofuran hydroxamic acids as 5-lipoxygenase inhibitors demonstrates the chemical reactivity of benzofuran derivatives under specific conditions, leading to biologically active compounds (Ohemeng et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, can influence a compound's application and effectiveness. Analyzing the crystal structure of derivatives provides insights into the physical characteristics that could be expected for N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide.

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group interactions, is essential for applying the compound in various scientific fields. Studies on related compounds, such as the synthesis and evaluation of benzofuran carboxamide-benzylpyridinum salts as cholinesterase inhibitors, highlight the potential chemical properties and applications of benzofuran and carboxamide derivatives (Abedinifar et al., 2018).

Applications De Recherche Scientifique

Neuroprotective and Antioxidant Effects

A study focused on synthesizing novel derivatives related to N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide, exploring their neuroprotective and antioxidant activities. Among the synthesized derivatives, certain compounds demonstrated significant protection against NMDA-induced excitotoxic neuronal cell damage, comparable to memantine, a known NMDA antagonist. These findings highlight the potential of specific structural modifications in enhancing neuroprotective and antioxidant capabilities, suggesting avenues for further research into therapeutic applications for neurological disorders (Cho et al., 2015).

Inhibitory Activities on 5-Lipoxygenase

Another research avenue involves the synthesis of benzofuran hydroxamic acids, including derivatives structurally related to N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide, which have shown potent in vitro and in vivo inhibitory activities on the 5-lipoxygenase enzyme. These findings suggest potential therapeutic applications in treating diseases where 5-lipoxygenase plays a crucial role, such as asthma and arthritis (Ohemeng et al., 1994).

Anti-inflammatory and Analgesic Agents

Further research has led to the synthesis of novel compounds derived from N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide, aimed at exploring anti-inflammatory and analgesic properties. Studies have identified specific compounds within these derivatives exhibiting high cyclooxygenase-2 (COX-2) inhibition, alongside notable analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

PARP Inhibitors for Cancer Therapy

Benzimidazole derivatives, including those structurally related to N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide, have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme facilitating DNA repair. These inhibitors have shown potential in enhancing the efficacy of cancer chemotherapy and radiotherapy by inhibiting DNA repair mechanisms in cancer cells, thus suggesting their utility in cancer treatment strategies (White et al., 2000).

Disposition and Metabolism in Human Studies

Research on the disposition and metabolism of compounds structurally similar to N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide, such as SB-649868, has provided insights into their pharmacokinetic profiles in humans. These studies are crucial for understanding the metabolic pathways, elimination, and potential metabolites of such compounds, informing further drug development and optimization processes (Renzulli et al., 2011).

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-20-14-9-7-13(8-10-14)18-17(19)16-11-12-5-3-4-6-15(12)21-16/h3-11H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTFANNNNHGVDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)

![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)

![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)